Taraxasterol Taraxasterol (6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol is a natural product found in Jacobaea maritima, Galactites tomentosus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1059-14-9
VCID: VC0544562
InChI: InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1
SMILES: CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol

Taraxasterol

CAS No.: 1059-14-9

Cat. No.: VC0544562

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Taraxasterol - 1059-14-9

Specification

CAS No. 1059-14-9
Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
IUPAC Name (6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol
Standard InChI InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1
Standard InChI Key XWMMEBCFHUKHEX-SITXLVLJSA-N
Isomeric SMILES CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C
SMILES CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C
Canonical SMILES CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C
Appearance Solid powder
Melting Point 225.5 - 226 °C

Introduction

Phytochemical Characterization of Taraxasterol

Structural Features and Biosynthesis

Taraxasterol ((3β,18α,19α)-Urs-20(30)-en-3-ol) is characterized by a pentacyclic structure comprising a cyclopentene phenanthrene backbone . Its biosynthesis occurs via the mevalonate pathway, where oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into triterpene scaffolds . Transgenic yeast expressing lettuce OSC genes (LsOSC1) successfully produces taraxasterol, confirming the enzymatic basis of its synthesis . Radioisotope tracing studies using [2-14C] mevalonic acid revealed that pseudolaticifer cells in Taraxacum officinale are primary sites of taraxasterol production, with biosynthesis peaking within 24 hours of precursor incorporation .

Natural Occurrence and Extraction

Quantitative HPLC analyses indicate taraxasterol concentrations of 2.96–3.01 μg/ml in T. officinale root extracts and callus cultures . The compound is distributed across multiple plant families, with significant concentrations found in:

Plant FamilySpeciesTissue SourceConcentration Range
AsteraceaeTaraxacum officinaleRoots, Latex2.96–3.01 μg/ml
FabaceaeGlycine max (Soybean)Seeds0.8–1.2 μg/g
RosaceaeMalus domestica (Apple)Fruit Peel0.5–0.7 μg/g
LamiaceaeOcimum basilicum (Basil)Leaves1.4–1.8 μg/g

Table 1: Distribution of taraxasterol in medicinal and edible plants .

Extraction methods typically involve ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or reversed-phase columns .

Pharmacological Activities and Mechanisms

Anti-Inflammatory Effects

Taraxasterol demonstrates dose-dependent anti-inflammatory activity across multiple models:

  • TPA-induced ear edema (mice): 0.3 mg/ear reduces inflammation by 50% .

  • LPS-induced endotoxic shock (mice): 10 mg/kg increases survival to 70% by suppressing TNF-α (↓58%), IL-6 (↓63%), and NO (↓45%) .

  • Collagen-induced arthritis (mice): 10 mg/kg inhibits NLRP3 inflammasome components (NLRP3 ↓37%, ASC ↓41%) via LXRα activation .

Mechanistically, taraxasterol blocks NF-κB nuclear translocation by inhibiting IκBα phosphorylation and reduces MAPK (ERK, JNK, p38) activation . In Con A-induced hepatitis, it modulates the Bax/Bcl-2 ratio (1.8-fold increase in Bax/Bcl-2), preventing hepatocyte apoptosis .

Antioxidant Properties

Taraxasterol upregulates the Nrf2 pathway, enhancing expression of antioxidant enzymes:

  • HO-1 induction: 2.5–10 μM increases HO-1 by 3.2-fold in hippocampal neurons .

  • Glutathione modulation: 10 mg/kg restores hepatic GSH levels by 68% in ethanol-treated mice .

  • ROS scavenging: 30 μM reduces mitochondrial ROS by 54% in cardiomyocytes via ERK1/2 phosphorylation .

These effects correlate with reduced lipid peroxidation (MDA ↓39%) and DNA oxidation (8-OHdG ↓28%) in vivo .

Anticancer Activity

Taraxasterol exhibits selective cytotoxicity against cancer cells:

  • HepG2 liver cancer: IC₅₀ = 17.0 μM via Hint1-mediated Bax upregulation (2.4-fold) and cyclin D1 suppression (↓61%) .

  • Mammary carcinogenesis: 2.5 mg/L in drinking water reduces tumor incidence by 80% in C3H/OuJ mice .

  • Anti-metastatic effects: 7.5 μg/ml inhibits CaOx crystal nucleation by 64% in renal calculi models .

Notably, taraxasterol shows minimal toxicity to non-cancerous cells, with >90% viability observed in hepatocytes at 50 μM .

Therapeutic Applications in Disease Models

Hepatic Disorders

In Con A-induced hepatitis, taraxasterol (10 mg/kg) reduces:

  • Serum ALT (↓62%) and AST (↓58%)

  • Hepatic caspase-3 activity (↓44%)

  • Histological inflammation scores (↓3.2-fold)

The protective effects involve PPARγ upregulation (1.7-fold) and TLR4/NF-κB axis inhibition .

Respiratory Diseases

Taraxasterol mitigates cigarette smoke-induced lung injury by:

  • Reducing neutrophil infiltration (↓57%)

  • Inhibiting TLR4 recruitment to lipid rafts

  • Restoring surfactant protein D levels (↑2.1-fold)

In acute lung injury models, 10 mg/kg decreases lung wet/dry ratio from 5.3 to 3.8 and MPO activity by 49% .

Dermatological Conditions

Topical application (2 mg/kg) in psoriasis models:

  • Downregulates IL-23/Th17 axis (IL-17A ↓51%)

  • Normalizes epidermal thickness (↓63 μm → 22 μm)

  • Suppresses STAT3 phosphorylation (↓72%)

Future Research Directions

  • Clinical Translation: Phase I trials needed to establish human safety profiles.

  • Formulation Optimization: Nanocarrier systems to enhance bioavailability.

  • Synergistic Combinations: Screening with conventional chemotherapeutics.

  • Mechanistic Elucidation: CRISPR-based validation of Hint1 and LXRα roles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator